Fmoc-Lys (biotin-PEG4)-OH Fmoc-Lys (biotin-PEG4)-OH Fmoc-Lys (biotin-PEG4)-OH is a Lysine embedded biotin PEG derivatives containing a carboxylic group and Fmoc-protected amine. Reaction of carboxylic with primary amino (-NH2) forms stable, irreversible amide bonds. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations.
Brand Name: Vulcanchem
CAS No.: 1334172-64-3
VCID: VC0528259
InChI: InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Molecular Formula: C42H59N5O11S
Molecular Weight: 842.02

Fmoc-Lys (biotin-PEG4)-OH

CAS No.: 1334172-64-3

Cat. No.: VC0528259

Molecular Formula: C42H59N5O11S

Molecular Weight: 842.02

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fmoc-Lys (biotin-PEG4)-OH - 1334172-64-3

Specification

Description Fmoc-Lys (biotin-PEG4)-OH is a Lysine embedded biotin PEG derivatives containing a carboxylic group and Fmoc-protected amine. Reaction of carboxylic with primary amino (-NH2) forms stable, irreversible amide bonds. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations.
CAS No. 1334172-64-3
Molecular Formula C42H59N5O11S
Molecular Weight 842.02
IUPAC Name 6-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1
Standard InChI Key PNYHBAKBBQCIDX-OITDVHEZSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Appearance Solid powder

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